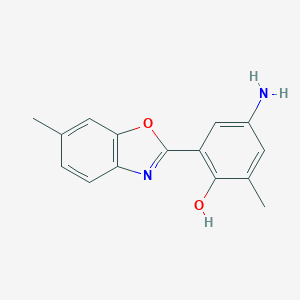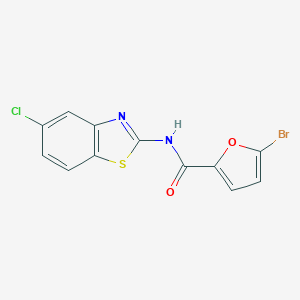![molecular formula C15H13N3O2 B509664 N-(4-(oxazolo[4,5-b]pyridin-2-yl)benzyl)acetamide CAS No. 878416-61-6](/img/structure/B509664.png)
N-(4-(oxazolo[4,5-b]pyridin-2-yl)benzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(oxazolo[4,5-b]pyridin-2-yl)benzyl)acetamide is a complex organic compound that features a unique structure combining an oxazole ring fused to a pyridine ring, attached to a benzyl group and an acetamide moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(oxazolo[4,5-b]pyridin-2-yl)benzyl)acetamide typically involves multi-step organic reactionsThe benzyl group is then attached via a nucleophilic substitution reaction, and finally, the acetamide group is introduced through an amidation reaction .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-(oxazolo[4,5-b]pyridin-2-yl)benzyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the benzyl or acetamide moieties.
Reduction: This reaction can reduce the oxazole or pyridine rings.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the benzyl and pyridine positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
N-(4-(oxazolo[4,5-b]pyridin-2-yl)benzyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.
Industry: Possible use in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action for N-(4-(oxazolo[4,5-b]pyridin-2-yl)benzyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The oxazole and pyridine rings can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(4-chlorophenyl)sulfanyl]-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide
- 3-(Oxazolo[4,5-b]pyridin-2-yl)anilides
Uniqueness
N-(4-(oxazolo[4,5-b]pyridin-2-yl)benzyl)acetamide is unique due to its specific combination of an oxazole ring fused to a pyridine ring, which is not commonly found in other compounds.
Propriétés
Numéro CAS |
878416-61-6 |
|---|---|
Formule moléculaire |
C15H13N3O2 |
Poids moléculaire |
267.28g/mol |
Nom IUPAC |
N-[[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]methyl]acetamide |
InChI |
InChI=1S/C15H13N3O2/c1-10(19)17-9-11-4-6-12(7-5-11)15-18-14-13(20-15)3-2-8-16-14/h2-8H,9H2,1H3,(H,17,19) |
Clé InChI |
ZKTBHQGWHAYMQU-UHFFFAOYSA-N |
SMILES |
CC(=O)NCC1=CC=C(C=C1)C2=NC3=C(O2)C=CC=N3 |
SMILES canonique |
CC(=O)NCC1=CC=C(C=C1)C2=NC3=C(O2)C=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B509584.png)
![3-(3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylaniline](/img/structure/B509585.png)
![3-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B509586.png)

![N-[3-chloro-4-(4-cinnamoyl-1-piperazinyl)phenyl]-5-nitro-2-furamide](/img/structure/B509636.png)
![N-[3-chloro-4-(4-cinnamoyl-1-piperazinyl)phenyl]acetamide](/img/structure/B509638.png)
![2-methoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B509641.png)
![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)-2-furamide](/img/structure/B509642.png)
![3-[(Benzofuran-2-carbonyl)-amino]-4-morpholin-4-yl-benzoic acid methyl ester](/img/structure/B509644.png)
![Methyl 4-morpholin-4-yl-3-[(2-phenoxyacetyl)amino]benzoate](/img/structure/B509647.png)
![2-(4-methoxyphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide](/img/structure/B509656.png)
![4-cyano-2-fluoro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B509658.png)
![Methyl 3-[(3-bromobenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B509660.png)
